4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline
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Overview
Description
4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline is a complex organic compound that features a pyrazole ring substituted with a dimethylamino group
Preparation Methods
The synthesis of 4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and N,N-dimethylaniline under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
1,3-Dimethyl-1H-pyrazol-4-yl derivatives: These compounds have similar core structures but different functional groups, leading to varied chemical and biological properties.
N,N-Dimethylaniline derivatives: These compounds share the dimethylaniline moiety but differ in the attached groups, affecting their reactivity and applications.
The uniqueness of 4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-12-14(11-19(4)17-12)10-16-9-13-5-7-15(8-6-13)18(2)3/h5-8,11,16H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYOJTKTZOJEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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